molecular formula C15H21N3O2 B12893130 5-(4-(3-Methoxyphenyl)piperazin-1-yl)pyrrolidin-2-one CAS No. 91703-20-7

5-(4-(3-Methoxyphenyl)piperazin-1-yl)pyrrolidin-2-one

Cat. No.: B12893130
CAS No.: 91703-20-7
M. Wt: 275.35 g/mol
InChI Key: FMJIQEYWHGIUOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-(3-Methoxyphenyl)piperazin-1-yl)pyrrolidin-2-one ( 91703-20-7) is a chemical compound with the molecular formula C₁₅H₂₁N₃O₂ and a molecular weight of 275.35 . This pyrrolidin-2-one derivative is of significant interest in medicinal chemistry and pharmacological research, particularly in the study of cardiovascular diseases. Compounds based on the pyrrolidin-2-one scaffold have demonstrated potent antiarrhythmic activity in models of adrenaline-induced and barium chloride-induced arrhythmia . Furthermore, structural analogs have shown pronounced antihypertensive effects and the ability to antagonize pressor responses to adrenaline . The biological activity of this class of compounds is frequently associated with adrenolytic properties , specifically high affinity for α 1 - and α 2 -adrenoceptors . The pyrrolidine ring is a privileged scaffold in drug discovery, contributing to stereochemistry and enhanced three-dimensional coverage of pharmacophore space, which is crucial for interacting with biological targets . This product is intended for research purposes such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and exploratory in vitro or in vivo investigations. This product is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

91703-20-7

Molecular Formula

C15H21N3O2

Molecular Weight

275.35 g/mol

IUPAC Name

5-[4-(3-methoxyphenyl)piperazin-1-yl]pyrrolidin-2-one

InChI

InChI=1S/C15H21N3O2/c1-20-13-4-2-3-12(11-13)17-7-9-18(10-8-17)14-5-6-15(19)16-14/h2-4,11,14H,5-10H2,1H3,(H,16,19)

InChI Key

FMJIQEYWHGIUOR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)C3CCC(=O)N3

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 5-(4-(3-Methoxyphenyl)piperazin-1-yl)pyrrolidin-2-one generally involves two key steps:

This approach allows modular construction, where the aryl-substituted piperazine is prepared first, followed by its attachment to the pyrrolidinone ring.

Preparation of 4-(3-Methoxyphenyl)piperazine

  • The 4-(3-methoxyphenyl)piperazine moiety is typically synthesized by nucleophilic substitution or reductive amination methods starting from 3-methoxyaniline derivatives and piperazine.
  • Alternatively, palladium-catalyzed amination reactions (Buchwald-Hartwig amination) can be employed to couple 3-methoxyphenyl halides with piperazine under controlled conditions.
  • Protection and deprotection strategies may be used to selectively functionalize the piperazine nitrogen atoms.

Coupling to Pyrrolidin-2-one

  • The pyrrolidin-2-one ring is introduced by nucleophilic substitution at the 5-position, often starting from 5-chloropyrrolidin-2-one or a suitable activated derivative.
  • The piperazine nitrogen acts as a nucleophile to displace the leaving group on the pyrrolidinone precursor, forming the desired 5-(4-(3-methoxyphenyl)piperazin-1-yl)pyrrolidin-2-one.
  • Reaction conditions typically involve polar aprotic solvents (e.g., dimethylformamide, dimethylacetamide) and mild heating to promote substitution.
  • Base catalysts such as cesium carbonate or potassium carbonate are used to deprotonate the piperazine nitrogen and facilitate nucleophilic attack.

Example Procedure (Adapted from Related Piperazine Syntheses)

Step Reagents & Conditions Description Yield & Notes
1 3-Methoxyaniline + Piperazine, Pd catalyst, base, solvent (e.g., DMA), 70°C, 2 h Buchwald-Hartwig amination to form 4-(3-methoxyphenyl)piperazine Moderate to good yield; requires purification by chromatography
2 4-(3-Methoxyphenyl)piperazine + 5-chloropyrrolidin-2-one, base (Cs2CO3), DMA, 70°C, 2-4 h Nucleophilic substitution to attach pyrrolidin-2-one ring Good yield; product isolated by crystallization or chromatography

Research Findings and Optimization

  • Catalyst and Base Selection: Use of cesium carbonate as a base improves nucleophilicity and reaction rate in coupling steps.
  • Solvent Effects: Polar aprotic solvents such as DMA or DMF enhance solubility of reactants and facilitate substitution reactions.
  • Temperature Control: Moderate heating (around 70°C) balances reaction rate and minimizes side reactions.
  • Purification: Crystallization from ethanol-water mixtures or chromatographic techniques yield high-purity final product.
  • Avoidance of Toxic Reagents: Industrial processes avoid toxic solvents like pyridine and use safer alternatives to improve scalability and environmental compliance.

Summary Table of Preparation Parameters

Parameter Typical Conditions Comments
Piperazine arylation Pd-catalyst, base (Cs2CO3), DMA, 70°C, 2 h Buchwald-Hartwig amination
Pyrrolidinone coupling 5-chloropyrrolidin-2-one, base, DMA, 70°C, 2-4 h Nucleophilic substitution
Solvent DMA, DMF Polar aprotic solvents preferred
Base Cs2CO3, K2CO3 Enhances nucleophilicity
Purification Crystallization, chromatography Ensures high purity
Yield Moderate to good (50-90%) Depends on step and scale

Industrial Considerations

  • The process avoids hazardous reagents such as pyridine and phosphorous oxychloride, favoring safer cyclization and substitution methods.
  • Reaction workup includes aqueous washes with sodium chloride or sodium bicarbonate solutions to remove impurities and residual reagents.
  • Drying under controlled temperature (40-50°C) ensures product stability and purity.
  • Scale-up requires careful temperature and solvent management to maintain yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-(3-Methoxyphenyl)piperazin-1-yl)pyrrolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-(4-(3-Methoxyphenyl)piperazin-1-yl)pyrrolidin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand for various biological receptors.

    Medicine: Explored for its potential therapeutic effects, including neuroprotective and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-(3-Methoxyphenyl)piperazin-1-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. It may act as a ligand for certain receptors, modulating their activity and influencing various cellular pathways. For example, it may bind to adrenergic receptors, affecting neurotransmitter release and signal transduction .

Comparison with Similar Compounds

Pyrrolidin-2-one Derivatives with Piperazine Substituents

Key Analogs :

  • S-61: 1-{4-[4-(2-Tolyl)piperazin-1-yl]butyl}pyrrolidin-2-one hydrochloride (α1-adrenolytic activity) .
  • S-73 : 1-{4-[4-(2,4-Difluorophenyl)piperazin-1-yl]butyl}pyrrolidin-2-one hydrochloride (antiarrhythmic/hypotensive effects) .
Feature Target Compound S-61/S-73
Core Structure Pyrrolidin-2-one Pyrrolidin-2-one
Piperazine Linkage Direct attachment at 5-position Butyl spacer between pyrrolidinone and piperazine
Aryl Substituent 3-Methoxyphenyl 2-Tolyl (S-61), 2,4-Difluorophenyl (S-73)
Pharmacology Not reported α1-Adrenolytic and antiarrhythmic effects

Structural Implications :

  • The target compound’s direct linkage may favor compact binding to flat receptor surfaces.
  • Substituent Effects : The 3-methoxy group’s electron-donating nature could improve solubility compared to S-61/S-73’s halogenated or alkylated aryl groups, which are more lipophilic .

Piperazine-Containing Compounds with Diverse Heterocycles

Key Analogs :

  • Letermovir : Antiviral agent with 3-methoxyphenylpiperazine embedded in a quinazoline scaffold .
  • MK45: Thiophene- and trifluoromethylpyridine-linked piperazinone (synthetic intermediate) .
Feature Target Compound Letermovir MK45
Core Heterocycle Pyrrolidin-2-one Quinazoline Thiophene/trifluoromethylpyridine
Piperazine Role Primary pharmacophore Auxiliary binding moiety Structural linker
Bioactivity Not reported CMV protease inhibition Synthetic intermediate (no reported bioactivity)

Structural Implications :

  • Letermovir : The 3-methoxyphenylpiperazine in letermovir contributes to binding the viral terminase complex, suggesting that the target compound’s piperazine group could similarly engage polar or aromatic residues in enzymes or receptors .
  • MK45 : The thiophene and trifluoromethyl groups in MK45 highlight how electron-withdrawing substituents can stabilize piperazine conformations, whereas the target compound’s methoxy group may favor different electronic interactions .

Substituent Variations on the Piperazine Ring

Key Comparisons :

  • : 4-(Trifluoromethyl)phenyl-piperazine in an AMPK activator .
  • : Thiophene- or pyrazole-linked piperazines .
Substituent Target Compound 4-Trifluoromethylphenyl () Thiophene ()
Electronic Effects Electron-donating (methoxy) Electron-withdrawing (CF3) Neutral (thiophene)
Solubility Moderate (polar) Low (lipophilic) Moderate
Receptor Affinity Potential for H-bonding Enhanced membrane permeability π-π stacking with aromatics

Implications :

  • The 3-methoxyphenyl group may improve aqueous solubility compared to trifluoromethyl substituents, which are highly lipophilic. This could influence oral bioavailability and CNS penetration .

Biological Activity

5-(4-(3-Methoxyphenyl)piperazin-1-yl)pyrrolidin-2-one, with the CAS number 91703-20-7, is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of the compound’s biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for 5-(4-(3-Methoxyphenyl)piperazin-1-yl)pyrrolidin-2-one is C15H21N3O2C_{15}H_{21}N_{3}O_{2} with a molecular weight of approximately 275.35 g/mol. The compound features a piperazine moiety, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC15H21N3O2
Molecular Weight275.35 g/mol
Boiling Point505.3°C at 760 mmHg
Density1.188 g/cm³
Flash Point259.4°C

Antimicrobial Properties

Research has indicated that derivatives of piperazine, including those similar to 5-(4-(3-Methoxyphenyl)piperazin-1-yl)pyrrolidin-2-one, exhibit significant antimicrobial activity. A study highlighted the structure-antimicrobial activity relationships among N-arylpiperazine compounds, suggesting that modifications in the piperazine moiety can enhance efficacy against various pathogens, including Mycobacterium species. The presence of electron-withdrawing groups has been associated with increased potency against these bacteria .

Cytotoxicity and Antiproliferative Effects

In vitro studies have demonstrated that compounds containing the piperazine structure can exert cytotoxic effects on cancer cell lines. For instance, derivatives were tested against THP-1 human monocytic leukemia cells, showing promising antiproliferative activity. The mechanism often involves interference with cellular signaling pathways crucial for cell survival and proliferation .

Case Studies

Case Study 1: Antimycobacterial Activity
A comparative study assessed various piperazine derivatives for their antimycobacterial properties. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antimycobacterial agents, indicating its potential as a lead compound for further development in treating tuberculosis .

Case Study 2: Cytotoxicity Against Cancer Cells
In another study focusing on cytotoxic effects, derivatives including the piperazine moiety were evaluated against several cancer cell lines. Results indicated that modifications at the phenyl ring significantly influenced cytotoxic potency, suggesting that further structural optimization could yield more effective anticancer agents .

The biological activity of 5-(4-(3-Methoxyphenyl)piperazin-1-yl)pyrrolidin-2-one can be attributed to several mechanisms:

  • Receptor Binding : The piperazine moiety allows for high-affinity binding to multiple receptors involved in neurotransmission and cellular signaling.
  • Interference with Cell Signaling : By modulating key pathways such as MAPK and NF-κB, these compounds can alter inflammatory responses and cell proliferation.
  • Electrostatic Interactions : The presence of methoxy groups can influence the electronic properties of the molecule, enhancing interactions with biological targets.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(4-(3-Methoxyphenyl)piperazin-1-yl)pyrrolidin-2-one, and what are the critical parameters influencing yield?

  • Methodological Answer : The synthesis typically involves coupling a pyrrolidin-2-one derivative with a substituted piperazine under nucleophilic conditions. Key parameters include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency.
  • Temperature : Reactions often proceed at 50–80°C to balance yield and decomposition risks .
  • Catalysts : Base catalysts like NaOH or K₂CO₃ facilitate deprotonation and intermediate formation.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves purity. Yield optimization requires iterative adjustment of these parameters .

Q. How is the compound characterized post-synthesis to confirm structural integrity?

  • Methodological Answer : Use a multi-technique approach:

  • NMR spectroscopy : ¹H/¹³C NMR identifies proton environments and confirms substitution patterns (e.g., methoxy group at the 3-position of the phenyl ring) .
  • X-ray crystallography : Resolves crystal packing and absolute configuration, critical for stereochemical validation (e.g., piperazine ring conformation) .
  • Mass spectrometry : High-resolution MS (HRMS) verifies molecular formula .
  • HPLC : Purity assessment (>98%) using C18 columns and UV detection .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding the compound's receptor binding affinity?

  • Methodological Answer :

  • Docking vs. experimental assays : If discrepancies arise, validate computational models using:
  • Mutagenesis studies : Test binding affinity changes in receptor mutants (e.g., serotonin or dopamine receptor subtypes) .
  • Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔG, ΔH) to refine force field parameters .
  • Dynamic simulations : Molecular dynamics (MD) over 100+ ns can reveal conformational shifts missed in static docking .

Q. How can researchers design experiments to assess the environmental impact and biodegradation pathways of this compound?

  • Methodological Answer :

  • Environmental fate studies :
  • Hydrolysis/photolysis : Expose the compound to UV light (λ = 254–365 nm) and analyze degradation products via LC-MS .
  • Soil/water microcosms : Track biodegradation rates using ¹⁴C-labeled analogs and measure mineralization to CO₂ .
  • Toxicity assays :
  • Ecotoxicological models : Use Daphnia magna or Danio rerio (zebrafish) to assess acute/chronic toxicity .
  • Microbial toxicity : Evaluate impacts on soil microbiota via ATP luminescence assays .

Q. What experimental approaches are recommended to elucidate the compound's metabolic stability and pharmacokinetic (PK) profile?

  • Methodological Answer :

  • In vitro assays :
  • Liver microsomes : Incubate with human/rat microsomes + NADPH to identify phase I metabolites (e.g., demethylation of the methoxy group) .
  • CYP450 inhibition : Screen for interactions using fluorogenic substrates (e.g., CYP3A4, 2D6) .
  • In vivo PK : Administer to rodent models and measure plasma concentration-time profiles. Use LC-MS/MS for quantification .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported biological activity across studies (e.g., varying IC₅₀ values)?

  • Methodological Answer :

  • Standardize assays : Ensure consistent cell lines (e.g., HEK-293 vs. CHO), buffer pH, and incubation times .
  • Control for stereochemistry : Verify enantiopurity, as impurities in racemic mixtures can skew results .
  • Validate target specificity : Use siRNA knockdowns or CRISPR-edited cell lines to confirm on-target effects .

Experimental Design for Structure-Activity Relationship (SAR) Studies

Q. What systematic modifications to the compound’s structure are recommended to explore SAR?

  • Methodological Answer :

  • Piperazine substitution : Replace the 3-methoxyphenyl group with electron-withdrawing (e.g., 4-fluorophenyl) or bulky substituents (e.g., naphthyl) to assess steric/electronic effects .
  • Pyrrolidinone modifications : Introduce methyl groups at the 3-position or replace the carbonyl with a thiocarbonyl to alter rigidity and hydrogen-bonding potential .
  • Stereochemical variations : Synthesize enantiomers or diastereomers to isolate pharmacophore contributions .

Safety and Handling in Academic Settings

Q. What are the critical safety protocols for handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Use nitrile gloves, lab coats, and P95 respirators during synthesis to prevent inhalation/contact .
  • Ventilation : Perform reactions in fume hoods with ≥100 ft/min face velocity .
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.